molecular formula C15H12BrNO B143766 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 130820-63-2

2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No. B143766
M. Wt: 302.16 g/mol
InChI Key: MVBJVBQIUSGFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as 4-Bromo-2,3-dihydroquinolin-4-one, and its chemical formula is C15H11BrNO.

Scientific Research Applications

2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an antitumor agent. Studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in tumor cell proliferation and survival.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one are still being investigated. However, studies have shown that it can induce apoptosis in tumor cells by activating caspase-3 and caspase-9. Furthermore, it has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its potential as an antitumor agent. Furthermore, it is relatively easy to synthesize and has a good yield. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the most significant directions is to investigate its potential as an antitumor agent in vivo. Furthermore, it could also be investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Another direction could be to optimize its synthesis method to increase its yield and purity. Overall, 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has significant potential for various scientific research applications, and further research is needed to fully understand its mechanism of action and optimize its use.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of the desired product with a yield of around 70-80%.

properties

CAS RN

130820-63-2

Product Name

2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2

InChI Key

MVBJVBQIUSGFKC-UHFFFAOYSA-N

SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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